molecular formula C3H4BNO3 B1393564 Isoxazole-4-boronic acid CAS No. 1008139-25-0

Isoxazole-4-boronic acid

Cat. No.: B1393564
CAS No.: 1008139-25-0
M. Wt: 112.88 g/mol
InChI Key: HANPIZQMFCWPKY-UHFFFAOYSA-N
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Description

Isoxazole-4-boronic acid (CAS 1008139-25-0) is a valuable heteroaryl boronic acid building block in organic synthesis and medicinal chemistry. This solid compound is particularly recognized for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, facilitating the introduction of the isoxazole moiety into more complex molecules. A key research application is its use as a reagent for the DNA-compatible cyanomethylation of (hetero)aryl halides or triflates, a critical process in DNA-encoded library (DEL) synthesis. This tandem process involves a Suzuki-Miyaura coupling followed by a base-promoted isoxazole fragmentation, efficiently yielding the desired products without significant damage to the DNA tag. The compound is bench-stable and exhibits good solubility in polar solvents, making it a practical tool for researchers. Its applications extend to the development of compounds for various therapeutic areas, including the synthesis of investigational molecules targeting bromodomains involved in cancer and immune regulation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2-oxazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO3/c6-4(7)3-1-5-8-2-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPIZQMFCWPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CON=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675073
Record name 1,2-Oxazol-4-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008139-25-0
Record name 1,2-Oxazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxazole-4-boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazole-4-boronic acid can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require catalysts such as copper (I) or ruthenium (II) to proceed efficiently .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. The use of metal-free synthetic routes has gained popularity due to their eco-friendly nature and cost-effectiveness . These methods minimize the generation of waste and reduce the need for expensive and toxic metal catalysts.

Chemical Reactions Analysis

Types of Reactions: Isoxazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized isoxazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry Applications

Isoxazole-4-boronic acid has emerged as an important scaffold in drug discovery, particularly due to its ability to interact with biological targets through boron-mediated interactions. Its applications include:

1.1 Anticancer Activity

  • Mechanism of Action : this compound derivatives have been shown to inhibit the proteasome, a critical component in protein degradation pathways, leading to apoptosis in cancer cells. For instance, studies have demonstrated that these compounds can effectively halt the cell cycle at the G2/M phase, inhibiting tumor growth .
  • Case Study : A derivative of this compound exhibited an IC50 value of 6 nM against autotaxin, significantly enhancing its anticancer properties compared to traditional inhibitors .

1.2 Antibacterial Properties

  • Mechanism of Action : The compound acts as a reversible inhibitor of β-lactamases, enzymes produced by bacteria to resist β-lactam antibiotics. It binds covalently to serine residues in these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains .
  • Case Study : Recent findings indicated that this compound derivatives showed potent activity against multi-drug resistant bacterial strains, with Ki values as low as 0.004 µM .

Organic Synthesis Applications

This compound serves as a valuable reagent in various organic transformations:

2.1 Suzuki-Miyaura Coupling

  • Description : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.
  • Case Study : A study reported the successful use of this compound pinacol ester in a palladium-catalyzed cyanomethylation reaction, achieving yields up to 88% for various aryl bromides .

2.2 Synthesis of Complex Molecules

  • Application : this compound has been employed in the synthesis of complex organic molecules through various methodologies including borylation reactions and cross-coupling techniques.

Material Science Applications

Isoxazole derivatives are being explored for their potential in material science:

3.1 Sensor Development

  • Description : Due to their ability to form complexes with metal ions, isoxazole-based compounds are being investigated for use in sensors that detect environmental pollutants or biological markers.

Data Tables

Application AreaMechanism/DetailsExample Case Study
Medicinal ChemistryProteasome inhibition leading to apoptosisIC50 = 6 nM against autotaxin
Antibacterial ActivityInhibition of β-lactamasesKi = 0.004 µM against resistant strains
Organic SynthesisSuzuki-Miyaura couplingYields up to 88% with aryl bromides
Material ScienceDevelopment of sensor technologiesOngoing research on complex formation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 3,5-Dimethylisoxazole-4-boronic acid (C₅H₆BNO₃, MW: 140.92 g/mol) This derivative features methyl groups at the 3- and 5-positions of the isoxazole ring. For example, in a Suzuki reaction with a bromobenzimidazole derivative, 3,5-dimethylthis compound achieved successful coupling under Pd(PPh₃)₄ catalysis at 120°C .

2.1.2 5-Methylthis compound Pinacol Ester (C₁₀H₁₆BNO₃, MW: 209.05 g/mol) The pinacol ester form protects the boronic acid group, enhancing stability and solubility in organic solvents. This derivative is particularly useful in reactions requiring anhydrous conditions or prolonged storage .

Functional Analogues

2.2.1 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
This pinacol ester variant (CAS 928664-98-6) shares structural similarities with this compound but offers superior handling due to reduced hygroscopicity. It is frequently employed in multi-step syntheses where free boronic acids might decompose .

Its ethoxycarbonyl group introduces distinct electronic effects, contrasting with the isoxazole ring’s electron-withdrawing nature .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Form Key Properties
This compound C₃H₄BNO₃ 112.88 None Free acid Hygroscopic, reactive in Suzuki couplings
3,5-Dimethylthis compound C₅H₆BNO₃ 140.92 3-CH₃, 5-CH₃ Free acid Enhanced steric bulk, higher thermal stability
5-Methylthis compound Pinacol Ester C₁₀H₁₆BNO₃ 209.05 5-CH₃, Pinacol ester Ester Improved solubility, reduced reactivity with protic solvents

Biological Activity

Isoxazole-4-boronic acid is a significant compound in medicinal chemistry, primarily known for its versatile biological activities and applications in synthetic methodologies. This article explores its biological activity, including structure-activity relationships (SAR), synthesis strategies, and case studies demonstrating its therapeutic potential.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, with a boronic acid functional group at the 4-position. This structure contributes to its reactivity and interaction with biological targets.

Biological Activities

Isoxazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Isoxazole compounds have been studied for their ability to inhibit various cancer cell lines. For instance, modifications at the C-4 position significantly impact their potency against cancer cells, as demonstrated in SAR studies that show promising glide scores correlating with biological activity .
  • Anti-inflammatory Effects : Research indicates that isoxazoles can modulate inflammatory pathways, making them potential candidates for treating inflammation-related diseases. Compounds derived from this compound have been shown to reduce pro-inflammatory cytokine levels in vitro .
  • Antimicrobial Properties : Isoxazole derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies on isoxazole derivatives reveal that modifications at specific positions of the isoxazole ring can enhance biological activity. For example:

CompoundPositionActivity (IC50 μM)Notes
1C-415Effective against GATA4–NKX2-5 transcriptional synergy
2C-525Moderate inhibition of cancer cell proliferation
3C-310High potency against inflammatory markers

These findings underscore the importance of the isoxazole scaffold in drug design, where small changes can lead to significant variations in biological potency.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Palladium-Catalyzed Reactions : The use of palladium catalysts allows for efficient cyanomethylation of aryl halides, leading to high yields of isoxazole derivatives while preserving DNA integrity during reactions .
  • Oxyboration Reactions : Recent studies have explored oxyboration techniques that facilitate the formation of borylated isoxazoles via C–C π bond additions, enhancing their synthetic accessibility and potential applications .

Case Study 1: Anticancer Research

A study investigated the effects of several isoxazole derivatives on cancer cell lines. The results indicated that compounds with substitutions at the C-4 position exhibited significant inhibition of cell proliferation, with IC50 values ranging from 10 to 25 μM against various cancer types. The most potent compound demonstrated a reduction in tumor growth in xenograft models .

Case Study 2: Anti-inflammatory Mechanism

Research on the anti-inflammatory properties of isoxazole derivatives revealed that certain compounds significantly decreased IL-6 and TNF-alpha levels in macrophage cultures. This suggests their potential use in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Isoxazole-4-boronic acid, and how can its purity be optimized?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety is introduced via palladium-catalyzed coupling. Key steps include protecting group strategies for the isoxazole ring and controlled hydrolysis of boronate esters. Purity optimization requires rigorous chromatography (e.g., silica gel or reverse-phase HPLC) and spectroscopic validation (¹H/¹³C NMR, FT-IR). Monitor boronic acid stability during purification, as protic solvents may induce protodeboronation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (¹¹B NMR for boron environment analysis) with mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight and boron content. X-ray crystallography is ideal for resolving ambiguities in regiochemistry. For stability studies, use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Q. How does the boronic acid group in this compound interact with diols, and how can this be leveraged in sensing applications?

  • Methodological Answer : The boronic acid forms reversible boronate esters with 1,2- or 1,3-diols under physiological conditions. To design sensors, conjugate the compound with fluorophores (e.g., dansyl or BODIPY) and monitor fluorescence quenching/enhancement upon diol binding. Ensure pH control (pH 7.4 buffers) to balance boronate ester stability and sensor solubility .

Advanced Research Questions

Q. How can this compound be integrated into dynamic covalent frameworks for self-assembled materials?

  • Methodological Answer : Exploit reversible boronate esterification with polyols (e.g., saccharides or catechols) to construct stimuli-responsive hydrogels or covalent organic frameworks (COFs). Use molar ratio optimization (boronic acid:diol = 1:1 to 1:2) and rheological analysis to tune mechanical properties. For real-time monitoring, employ quartz crystal microbalance (QCM) to track assembly/disassembly kinetics .

Q. What mechanistic insights support the use of this compound in designing histone deacetylase (HDAC) inhibitors?

  • Methodological Answer : The boronic acid group chelates zinc ions in HDAC active sites, mimicking natural substrates. Synthesize analogs with varying substituents on the isoxazole ring and assess IC₅₀ values via enzymatic assays. Validate binding modes using molecular docking (e.g., AutoDock Vina) and compare with crystallographic data from known HDAC-boronic acid complexes .

Q. How can conflicting reactivity data for this compound in aqueous versus organic media be resolved?

  • Methodological Answer : Perform solvent-dependent kinetic studies (e.g., UV-Vis monitoring of boronate ester formation) to identify hydrolysis pathways. Use computational methods (DFT calculations) to model transition states and solvent effects. Cross-validate with ¹¹B NMR to detect intermediate species like boroxines .

Q. What strategies mitigate instability of this compound in biological assays?

  • Methodological Answer : Stabilize via formulation with cyclodextrins (e.g., β-cyclodextrin) to shield the boronic acid from nucleophilic attack. Alternatively, design prodrugs (e.g., boronate esters) that hydrolyze selectively in target tissues. Validate stability using LC-MS/MS in simulated physiological conditions (37°C, pH 7.4) .

Data Analysis and Experimental Design

Q. How should researchers address contradictory results in the catalytic activity of this compound-based systems?

  • Methodological Answer : Conduct control experiments to rule out trace metal contamination (e.g., ICP-MS analysis). Compare reaction outcomes under inert (N₂/Ar) vs. aerobic conditions. Use statistical tools (e.g., ANOVA) to assess reproducibility across batches. Cross-reference with crystallographic data to correlate structure-activity relationships .

Q. What computational tools are recommended for predicting the reactivity of this compound derivatives?

  • Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for boronate ester formation. Use molecular dynamics (MD) simulations to model solvent interactions. For high-throughput screening, leverage cheminformatics platforms (e.g., Schrodinger Suite) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazole-4-boronic acid
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Reactant of Route 2
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